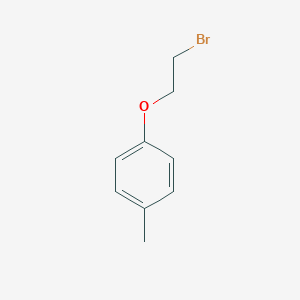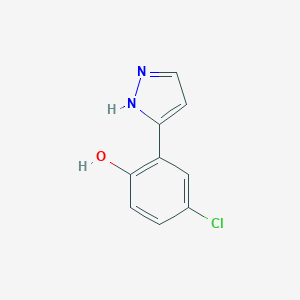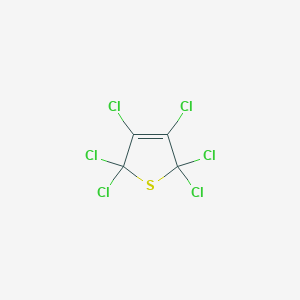
2,2,3,4,5,5-Hexachlorothiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,3,4,5,5-Hexachlorothiophene (HCTP) is a synthetic compound that belongs to the class of polychlorinated thiophenes. It is a highly stable and persistent organic pollutant that is widely distributed in the environment. HCTP has been found to have various applications in scientific research, including as a model compound for studying the behavior of polychlorinated thiophenes in the environment and as a tool for investigating the biochemical and physiological effects of these compounds.
Mécanisme D'action
The mechanism of action of 2,2,3,4,5,5-Hexachlorothiophene is not fully understood. However, it has been suggested that 2,2,3,4,5,5-Hexachlorothiophene may act as an endocrine disruptor, interfering with the normal functioning of hormones in the body. 2,2,3,4,5,5-Hexachlorothiophene has also been found to be toxic to aquatic organisms, and it may cause adverse effects on the reproductive and developmental processes of these organisms.
Effets Biochimiques Et Physiologiques
2,2,3,4,5,5-Hexachlorothiophene has been found to have various biochemical and physiological effects. In vitro studies have shown that 2,2,3,4,5,5-Hexachlorothiophene can induce oxidative stress and DNA damage in human liver cells. 2,2,3,4,5,5-Hexachlorothiophene has also been found to have estrogenic activity, which may contribute to its endocrine disrupting effects.
Avantages Et Limitations Des Expériences En Laboratoire
2,2,3,4,5,5-Hexachlorothiophene has several advantages as a model compound for studying the behavior of polychlorinated thiophenes in the environment. It is highly stable and persistent, and it can be easily synthesized in the laboratory. However, 2,2,3,4,5,5-Hexachlorothiophene also has some limitations. It is highly toxic, and it may cause adverse effects on laboratory organisms. Additionally, 2,2,3,4,5,5-Hexachlorothiophene may not accurately represent the behavior of other polychlorinated thiophenes in the environment.
Orientations Futures
There are several future directions for research on 2,2,3,4,5,5-Hexachlorothiophene. One area of research is the development of new methods for synthesizing 2,2,3,4,5,5-Hexachlorothiophene that are more efficient and environmentally friendly. Another area of research is the investigation of the mechanisms of action of 2,2,3,4,5,5-Hexachlorothiophene and other polychlorinated thiophenes, particularly their endocrine disrupting effects. Additionally, further studies are needed to determine the long-term effects of exposure to 2,2,3,4,5,5-Hexachlorothiophene on human health and the environment.
Méthodes De Synthèse
2,2,3,4,5,5-Hexachlorothiophene can be synthesized by the reaction of 2,3,4,5,6-pentachlorothiophene with sulfur in the presence of a catalyst such as copper or iron. The reaction typically takes place under high temperature and pressure conditions.
Applications De Recherche Scientifique
2,2,3,4,5,5-Hexachlorothiophene has been used in various scientific research applications, including as a model compound for studying the behavior of polychlorinated thiophenes in the environment. 2,2,3,4,5,5-Hexachlorothiophene has been found to be highly stable and persistent in the environment, and it has been detected in various environmental matrices such as soil, sediment, and water.
Propriétés
Numéro CAS |
18614-14-7 |
|---|---|
Nom du produit |
2,2,3,4,5,5-Hexachlorothiophene |
Formule moléculaire |
C4Cl6S |
Poids moléculaire |
292.8 g/mol |
Nom IUPAC |
2,2,3,4,5,5-hexachlorothiophene |
InChI |
InChI=1S/C4Cl6S/c5-1-2(6)4(9,10)11-3(1,7)8 |
Clé InChI |
UGSBEBRYCBKENJ-UHFFFAOYSA-N |
SMILES |
C1(=C(C(SC1(Cl)Cl)(Cl)Cl)Cl)Cl |
SMILES canonique |
C1(=C(C(SC1(Cl)Cl)(Cl)Cl)Cl)Cl |
Autres numéros CAS |
18614-14-7 |
Synonymes |
2,2,3,4,5,5-hexachlorothiophene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



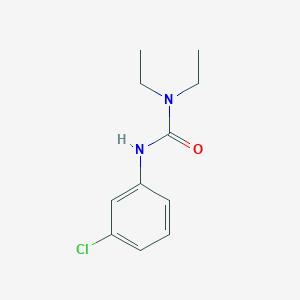

![8-(2-Pyrimidinyl)-8-aza-5-azoniaspiro[4,5]decane bromide](/img/structure/B107874.png)

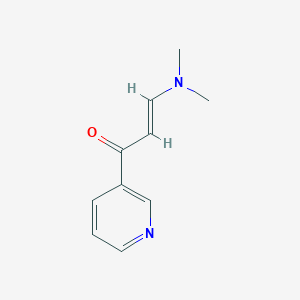
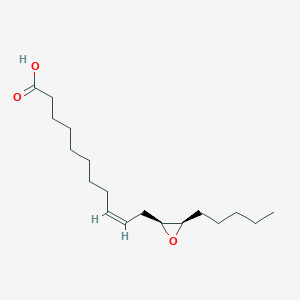
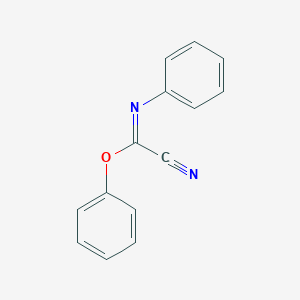
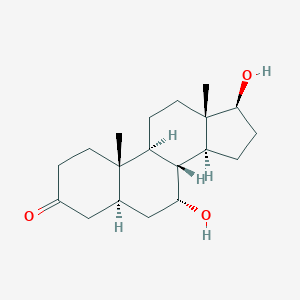
![11b-Ethoxy-4-methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridine-5,6-dione](/img/structure/B107894.png)
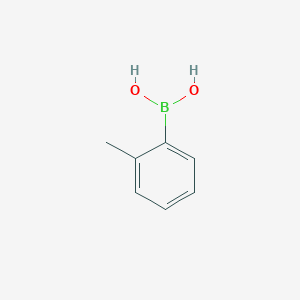
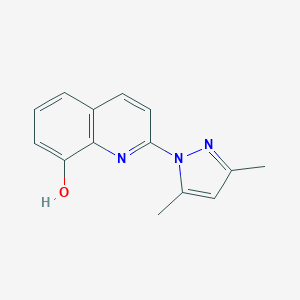
![[4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminourea](/img/structure/B107906.png)
